(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropylcarbamoyl group and an indazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyclopropylcarbamoyl group, and attachment of the indazole moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of the piperidine derivative with cyclopropyl isocyanate under controlled conditions.
Attachment of the Indazole Moiety: The final step involves coupling the piperidine derivative with 5-methyl-1H-indazole-3-carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with azide or other nucleophiles.
Scientific Research Applications
(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
tert-Butyl carbamate: A carbamate derivative used in organic synthesis.
Bromomethyl methyl ether: An ether derivative used in chemical reactions.
Uniqueness
(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(3S,5R)-5-(cyclopropylcarbamoyl)-1-(5-methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-10-2-5-15-14(6-10)16(22-21-15)18(25)23-8-11(7-12(9-23)19(26)27)17(24)20-13-3-4-13/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,20,24)(H,21,22)(H,26,27)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADXNRCHWBDASA-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)N3CC(CC(C3)C(=O)O)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)N3C[C@@H](C[C@@H](C3)C(=O)O)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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